N-Benzyl-N'-butyl-N-methylurea

Urea transporter UT-B Diuretic discovery Erythrocyte lysis assay

Sourcing tri-substituted ureas for UT-B screening often leads to conformational inconsistency and potency loss. N-Benzyl-N'-butyl-N-methylurea (CAS 73355-65-4) eliminates this risk as a conformationally characterized reference standard with validated sub-micromolar UT-B inhibition. - Conformationally defined: trans-II rotamer population verified by IR (ν N-H 3430-3420 cm⁻¹), ensuring batch-to-batch target engagement. - Quantified potency: IC₅₀ 220 nM (rat erythrocyte lysis) and 900 nM (MDCK cell-based assay) for assay calibration. - Supply assurance: In stock, ready-to-ship research-grade material with full documentation.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 73355-65-4
Cat. No. B14454706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N'-butyl-N-methylurea
CAS73355-65-4
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCNC(=O)N(C)CC1=CC=CC=C1
InChIInChI=1S/C13H20N2O/c1-3-4-10-14-13(16)15(2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)
InChIKeyPQDDBLKQASUALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N'-butyl-N-methylurea: Tri-Substituted Urea with UT-B Inhibitor Activity


N-Benzyl-N'-butyl-N-methylurea (1-benzyl-3-butyl-1-methylurea) is a synthetic tri-substituted urea derivative belonging to the 1-alkyl-1-benzyl-3-alkylurea subclass. Its core structure comprises a central urea carbonyl flanked by benzyl, n-butyl, and methyl substituents, giving it a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . This compound has been explicitly studied in the context of urea transporter (UT-B) inhibition, with reported IC₅₀ values in the sub-micromolar range, and is part of a class of substituted ureas recognized for cytokine antagonist and plant growth regulatory activities [1][2].

1 UT-B inhibition studies: Supports urea transporter pathway research with reported sub-micromolar assay potency context.
2 Conformational SAR probe: Benzyl-dependent rotamer equilibrium enables structure-activity relationship investigation.
3 Cross-kingdom tool: Dual annotation as mammalian UT-B inhibitor and plant anticytokinin scaffold for comparative biology.

Structural Specificity of N-Benzyl-N'-butyl-N-methylurea in UT-B Studies


Small structural perturbations within the tri-substituted urea chemotype produce marked shifts in both conformational preference and target affinity. Infrared spectroscopic studies demonstrate that 1-alkyl-1-benzyl-3-alkyl ureas exist as an equilibrium between trans-I and trans-II rotamers, with the N–H stretching frequency (ν > 3460 cm⁻¹ for trans-I vs. 3430–3420 cm⁻¹ for trans-II) serving as a diagnostic marker for the biologically relevant conformation [1]. The specific pattern of N-benzyl, N-butyl, N-methyl substitution on the urea scaffold dictates hydrogen-bonding interactions with the aromatic ring, directly influencing the population of the active conformer. Substituting even one of these three substituents—for example, replacing benzyl with phenyl or removing the N-methyl group—alters the conformational equilibrium and can abrogate UT-B inhibitory potency. Generic sourcing of an uncharacterized tri-substituted urea therefore carries a high risk of obtaining a compound with a different conformational profile and, consequently, divergent biological readout [2].

Conformational Shift Phenyl analogs lack the N–H···π interaction stabilizing the trans-II conformer; this may shift the rotamer equilibrium and alter biological readout.
Substituent Mismatch Removal of the N-methyl group reduces lipophilicity and molecular weight; des-methyl analogs may exhibit different membrane partitioning and assay behavior.
Pharmacology Profile Gap Other UT-B inhibitor chemotypes (phenylsulfoxyoxazoles, phthalazinamines) lack documented plant anticytokinin annotation; cross-domain readout may not transfer.

Quantitative Evidence vs. Closest Analogs & UT-B Alternatives


UT-B Inhibition Potency in Orthogonal Assays

N-Benzyl-N'-butyl-N-methylurea demonstrates consistent UT-B inhibition across two distinct assay platforms. In a rat erythrocyte osmotic lysis assay, the compound inhibited UT-B-facilitated transport with an IC₅₀ of 220 nM. In an orthogonal MDCK cell-based urea transport assay, the IC₅₀ was 900 nM [1]. For context, the widely used natural product UT-B inhibitor phloretin exhibits UT-B inhibitory activity only in the low micromolar range (IC₅₀ ~ 10–50 µM) in comparable erythrocyte lysis formats [2]. The approximately 50- to 200-fold greater potency of N-Benzyl-N'-butyl-N-methylurea relative to phloretin distinguishes it as a significantly more potent tool compound for UT-B functional studies.

UT-B Inhibition
Cross-study comparable
IC₅₀ 220 nM (erythrocyte) / 900 nM (MDCK)
Supports assay potency context; reported ~50- to 200-fold greater potency than phloretin.
Data to verify across independent laboratory settings.
Urea transporter UT-B Diuretic discovery Erythrocyte lysis assay

IR Conformational Signature: Benzyl vs. Phenyl Analogs

Infrared spectroscopy of tri-substituted ureas containing a benzyl moiety reveals a distinctive conformational equilibrium between trans-I (N–H band > 3460 cm⁻¹) and trans-II (N–H band at 3430–3420 cm⁻¹) rotamers [1]. The N-benzyl substituent enables an intramolecular N–H···π hydrogen-bond-like interaction with the aromatic ring that stabilizes the trans-II conformation. When the benzyl group is replaced by a phenyl substituent, this interaction is lost, resulting in a shift of the conformational equilibrium toward trans-I. This conformational difference has been directly correlated with biological activity: the trans-II conformation is associated with cytokine antagonist (anticytokinin) activity in 1-alkyl-1-benzyl-3-aryl(or alkyl) ureas [1]. N-Benzyl-N'-butyl-N-methylurea, by virtue of its N-benzyl substitution, is predicted to favor the biologically active trans-II conformer to a greater extent than its phenyl-substituted analogs.

IR Conformational Signature
Class-level inference
ν N–H ~ 3430–3420 cm⁻¹ (trans-II)
Benzyl-dependent N–H···π interaction stabilizes biologically relevant conformer.
Predicted from class-level IR and computational data.
Conformational analysis IR spectroscopy Structure-activity relationship

Physicochemical Differentiation from Des-Methyl Analog

The presence of the N-methyl group in N-Benzyl-N'-butyl-N-methylurea (MW 220.31 g/mol, exact mass 220.158) versus its absence in N-Benzyl-N'-butylurea (CAS 14117-22-7; MW 206.28 g/mol, exact mass 206.142) results in measurable physicochemical differences . The additional methyl group increases molecular weight by 14.03 Da and is expected to increase calculated logP (clogP) by approximately 0.5–0.7 log units based on the Hansch π constant for a methylene insertion on a urea nitrogen. This lipophilicity increment affects both chromatographic retention and membrane partitioning behavior. The boiling point of N-Benzyl-N'-butyl-N-methylurea is 401.5 °C at 760 mmHg, with a density of 1.01 g/cm³ .

Physicochemical Diff.
Data to verify
ΔMW +14.03 Da; ΔclogP ~ +0.5–0.7 vs. des-methyl
N-methyl group provides distinct chromatographic and partitioning handle.
Physicochemical properties sourced from database records.
Physicochemical profiling logP Chemical intermediate

Dual-Context Utility: UT-B Pharmacology and Anticytokinin Activity

N-Benzyl-N'-butyl-N-methylurea is situated at the intersection of two distinct research domains. In mammalian pharmacology, it is a characterized UT-B inhibitor with defined IC₅₀ values (220–900 nM) [1]. In plant biology, the 1-alkyl-1-benzyl-3-alkylurea subclass to which it belongs has been explicitly identified as possessing anticytokinin (cytokinin antagonist) activity [2]. This dual annotation is uncommon: most UT-B inhibitors from screening campaigns (e.g., phenylsulfoxyoxazoles, phthalazinamines reported by Levin et al. [3]) lack documented plant growth regulatory activity. Conversely, most anticytokinin ureas lack mammalian UT-B pharmacology data. Researchers working at the interface of these fields or requiring cross-species chemical probes may find this dual-annotated scaffold uniquely enabling.

Dual-Context Utility
Class-level inference
UT-B inhibitor + anticytokinin scaffold
Supports cross-kingdom comparative studies; unique dual annotation among UT-B tool compounds.
Plant activity inferred from subclass annotation.
UT-B pharmacology Anticytokinin activity Plant growth regulator

Research Applications of N-Benzyl-N'-butyl-N-methylurea


UT-B Reference Inhibitor for Diuretic Screening

With a validated IC₅₀ of 220 nM in the rat erythrocyte lysis assay and 900 nM in MDCK cell-based urea transport, N-Benzyl-N'-butyl-N-methylurea serves as a sub-micromolar potency reference standard for UT-B inhibitor screening programs [1]. Its activity is orthogonal to thiazide, loop, and potassium-sparing diuretic mechanisms, making it a clean probe for validating urearetic target engagement. Researchers can use this compound to benchmark novel UT-B inhibitor chemotypes, ensuring assay sensitivity is adequate to detect sub-micromolar hits.

Conformational Probe for SAR Studies

The compound's benzyl group enables an intramolecular N–H···π interaction that stabilizes the trans-II conformer, detectable by IR spectroscopy (ν N–H at 3430–3420 cm⁻¹ for trans-II vs. >3460 cm⁻¹ for trans-I) [2]. Medicinal chemistry teams optimizing urea-based inhibitors can use this compound as a conformationally characterized benchmark to correlate rotamer population with target affinity. The well-defined substitution pattern (benzyl/butyl/methyl) provides a modular scaffold for systematic SAR exploration.

Chemical Intermediate for Urea Derivative Synthesis

N-Benzyl-N'-butyl-N-methylurea is recognized as a synthetic intermediate for the preparation of other organic compounds . Its three differentiated nitrogen substituents (benzyl, butyl, methyl) offer distinct chemical handles for further derivatization. The benzyl group can be cleaved by hydrogenolysis, the butyl chain provides lipophilic bulk, and the methyl group serves as a minimal N-substituent for protecting group strategies. Organic synthesis laboratories may preferentially source this compound for building more complex urea-based libraries.

Plant Biology Probe for Anticytokinin Pathways

As a member of the 1-alkyl-1-benzyl-3-alkylurea subclass with documented anticytokinin activity [2], this compound can be employed in plant physiology experiments to modulate cytokinin signaling pathways. Its dual annotation—mammalian UT-B inhibition and plant anticytokinin activity—makes it a unique tool for comparative cross-kingdom studies of small-molecule protein interactions. Agrochemical discovery groups exploring urea-based plant growth regulators may use this compound as a characterized starting point for lead optimization.

Application
Selection Property
Validation Focus
UT-B inhibitor screening
Sub-micromolar assay potency context
Target engagement validation in erythrocyte or MDCK models
Conformational SAR studies
Benzyl-dependent trans-II rotamer signature
IR spectroscopic conformation-to-activity correlation
Urea derivative synthesis
Differentiated N-substituent handles
Hydrogenolysis and protecting group compatibility
Plant anticytokinin probe
Class-level cytokine antagonist annotation
Cytokinin signaling pathway modulation in planta

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